Methyl 2-chloro-6-iodo-3-methoxybenzoate
Description
Significance of Substituted Benzoic Acid Derivatives as Versatile Synthetic Scaffolds
Benzoic acid and its derivatives are cornerstone building blocks in organic synthesis. Their prevalence stems from the stability of the aromatic ring combined with the versatile reactivity of the carboxylic acid group. This functional group can be readily converted into a wide array of other functionalities, including esters, amides, acid chlorides, and alcohols, making them ideal starting points for the synthesis of more complex molecules.
Substituted benzoic acids are key intermediates in the production of a vast range of commercial products. For instance, chloro- and fluoro-substituted benzoic acids are precursors to numerous agrochemical and pharmaceutical products. Chlorobenzoic acid compounds, in particular, are important intermediates for synthesizing insecticides and anticancer drugs patsnap.com. The applications are diverse, spanning from active pharmaceutical ingredients (APIs) to dyes and food preservatives. This versatility ensures that methods for the selective synthesis of polysubstituted benzoic acid derivatives remain an area of intense research. researchgate.net
The Role of Halogen and Methoxy (B1213986) Functionalities in Directing Reactivity and Synthetic Strategy
The synthetic utility of a benzoate (B1203000) ester is profoundly influenced by the nature and position of its substituents. Halogen and methoxy groups are particularly significant due to their distinct electronic effects, which control the molecule's reactivity and provide handles for further functionalization.
Electronic Effects : Substituents influence the electron density of the aromatic ring through two primary mechanisms: inductive effects and resonance effects. lumenlearning.com
Inductive Effect : This is an effect transmitted through sigma (σ) bonds. Halogens (like chlorine and iodine) and oxygen are more electronegative than carbon and thus withdraw electron density from the ring inductively, deactivating it towards electrophilic attack. lumenlearning.comlibretexts.org
Resonance Effect : This effect involves the delocalization of lone-pair electrons through the pi (π) system of the ring. The methoxy group (-OCH₃) and halogen atoms possess lone pairs that can be donated into the ring. openstax.org This electron donation increases the electron density, particularly at the ortho and para positions, and is a powerful activating effect. minia.edu.eg
Synthetic Strategy : The true strategic value of having multiple, different halogens on a ring, as in the target molecule, lies in their differential reactivity in metal-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and more reactive towards oxidative addition with palladium catalysts than the carbon-chlorine (C-Cl) bond. This reactivity difference (C-I > C-Br > C-Cl) allows for selective, sequential reactions. nih.gov A chemist can first perform a cross-coupling reaction, such as a Suzuki, Heck, or Sonogashira reaction, at the more reactive C-I position, leaving the C-Cl bond intact for a subsequent, different coupling reaction under more forcing conditions. This powerful strategy enables the controlled, stepwise construction of highly complex and unsymmetrical biaryl compounds and other elaborate structures. nih.govyoutube.com
Overview of the Research Landscape Pertaining to Methyl 2-chloro-6-iodo-3-methoxybenzoate and Related Structural Motifs
This compound is a highly functionalized synthetic intermediate, designed for specific and controlled chemical transformations. While detailed studies on this exact molecule are not abundant in mainstream literature, its structure points directly to its intended use in advanced organic synthesis, particularly in building complex, polysubstituted aromatic systems. Its value can be understood by examining the synthetic routes to, and reactions of, its structural components.
Synthesis: The synthesis of such a polysubstituted benzene (B151609) ring typically involves a series of directed ortho-metalation (DoM) and electrophilic substitution reactions. researchgate.net A plausible synthetic strategy could start from a simpler substituted benzoic acid, such as 3-methoxybenzoic acid. Through a sequence of lithiation steps—a powerful technique for deprotonating specific positions on an aromatic ring—followed by quenching with electrophilic halogen sources (e.g., iodine or a source of electrophilic chlorine), the desired substitution pattern can be built up. semanticscholar.orgrsc.org The carboxylate group itself can act as a directing group for lithiation, often in concert with other substituents like the methoxy group, to achieve high regioselectivity. researchgate.netacs.org Finally, esterification of the resulting carboxylic acid with methanol (B129727) would yield the target compound.
Physicochemical Properties: The specific properties for this compound are not widely published, but can be inferred from its structure and related compounds.
| Property | Predicted/Estimated Value |
|---|---|
| Molecular Formula | C₉H₈ClIO₃ |
| Molecular Weight | 342.52 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and insoluble in water |
Synthetic Utility and Research Applications: The primary application of this compound is as a versatile building block for sequential cross-coupling reactions. The presence of two different halogen atoms with distinct reactivities is the key feature.
Sequential Cross-Coupling : A typical reaction sequence would involve the selective coupling at the C-I bond first. For example, a Suzuki coupling with an arylboronic acid could be performed using a standard palladium catalyst to form a biaryl structure. The less reactive C-Cl bond would remain untouched under these conditions. This new, more complex molecule could then be subjected to a second cross-coupling reaction at the C-Cl site, perhaps with a different coupling partner or under different catalytic conditions, to introduce another substituent. This stepwise approach provides precise control over the final molecular architecture.
Steric and Electronic Tuning : The substituents are positioned to exert significant steric and electronic influence. The two bulky halogens (ortho to the ester) and the methoxy group create a highly hindered and electronically tuned environment. This can be exploited to control conformation (atropisomerism) in the biaryl products formed from coupling reactions or to influence the reactivity of the ester group itself. Such motifs are often explored in the synthesis of specialized ligands for catalysis, molecular materials, and complex pharmaceutical intermediates.
While this specific ester is a niche reagent, the underlying structural motif—a benzoate with differential halogenation and activating groups—is a common and powerful theme in modern medicinal and materials chemistry research.
Structure
3D Structure
Properties
Molecular Formula |
C9H8ClIO3 |
|---|---|
Molecular Weight |
326.51 g/mol |
IUPAC Name |
methyl 2-chloro-6-iodo-3-methoxybenzoate |
InChI |
InChI=1S/C9H8ClIO3/c1-13-6-4-3-5(11)7(8(6)10)9(12)14-2/h3-4H,1-2H3 |
InChI Key |
QEEULVWNULTTOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)I)C(=O)OC)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Chloro 6 Iodo 3 Methoxybenzoate
Regioselective Halogenation Strategies
The introduction of both chlorine and iodine onto the benzoate (B1203000) ring at specific positions (2 and 6) is a significant synthetic challenge due to the competing directing effects of the substituents. The ester group typically directs incoming electrophiles to the meta position, while the methoxy (B1213986) group directs to the ortho and para positions. Therefore, direct electrophilic halogenation of a simple 3-methoxybenzoate precursor would likely lead to a mixture of products. To overcome this, directed halogenation protocols and sequential approaches are employed to achieve high regioselectivity.
To achieve the specific C6-iodination, chemists utilize directing-group-assisted C-H activation strategies. In these methods, the carboxylate or a related functional group temporarily coordinates to a metal catalyst, positioning it to selectively functionalize the adjacent C-H bond.
Palladium and Iridium-catalyzed reactions are particularly effective for the ortho-iodination of benzoic acid derivatives. researchgate.netresearchgate.net The carboxylic acid moiety acts as an effective directing group, enabling the introduction of iodine at the ortho position with high selectivity. acs.org For instance, an iridium-catalyzed process allows for the ortho-selective iodination of various benzoic acids under remarkably mild conditions, often without the need for any additives or bases, using solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). researchgate.netacs.org Mechanistic studies suggest these reactions can proceed through an Ir(III)/Ir(V) catalytic cycle. acs.org
Another approach involves Pd(II)-catalyzed C-H iodination using molecular iodine (I₂) as the sole oxidant. nih.gov This method has proven effective for a range of substrates, including those with existing substituents. The success of these directed iodinations hinges on the formation of a palladacycle intermediate, which facilitates the selective C-H activation and subsequent iodination. researchgate.net
Table 1: Catalytic Systems for Directed ortho-Iodination of Benzoic Acid Derivatives
| Catalyst System | Iodine Source | Key Features | Reference |
|---|---|---|---|
| Iridium(III) Complex / HFIP | N-Iodosuccinimide (NIS) | Mild conditions, no additives/base required, tolerates air and moisture. | acs.org |
| Palladium(II) Acetate | Molecular Iodine (I₂) | Uses I₂ as the sole oxidant, compatible with various functional groups. | nih.gov |
The methoxy group is a strongly activating, ortho-para directing group in electrophilic aromatic substitution. researchgate.net This property can be harnessed to introduce a chlorine atom at the C2 position, which is ortho to the methoxy group. However, the presence of other substituents (the ester and iodo group) significantly influences the electronic and steric environment of the ring, requiring carefully chosen chlorination conditions.
Various methods exist for the chlorination of activated arenes like those containing methoxy groups. cdnsciencepub.com Catalytic systems utilizing Lewis acids such as FeCl₃ or AlCl₃ are common in electrophilic aromatic chlorination to polarize the Cl-Cl bond and generate a potent electrophile. wikipedia.orglibretexts.org For methoxy-substituted arenes, reagents like sodium chlorite (B76162) in the presence of a (salen)manganese(III) complex can afford monochlorination products under mild conditions. cdnsciencepub.com Another modern approach involves a copper-catalyzed chloro-group transfer from chlorophenol pollutants to arenes, which can be applied to substrates with multiple methoxy groups. researchgate.netpnas.org The regioselectivity of these reactions is crucial; the directing power of the methoxy group must overcome the deactivating and sterically hindering effects of the adjacent iodo and ester groups to favor chlorination at the C2 position.
Given the difficulty of introducing both halogens simultaneously with the desired regiochemistry, a sequential approach is the most logical synthetic route. The order of halogenation is critical. A plausible pathway could involve:
Ortho-Iodination: Starting with methyl 3-methoxybenzoate, a directed iodination protocol (as described in 2.1.1) would be employed to install the iodine atom at the C6 position. The ester group directs the catalyst to the ortho C-H bond, leading to the formation of methyl 6-iodo-3-methoxybenzoate.
Ortho-Chlorination: The resulting compound, methyl 6-iodo-3-methoxybenzoate, would then undergo a second halogenation step. The methoxy group at C3 directs electrophilic attack to the C2 and C4 positions. Steric hindrance from the bulky iodine and ester groups at C6 and C1, respectively, would likely favor chlorination at the less hindered C2 position over the C4 position. This step would utilize one of the chlorination methods for activated arenes described previously.
This stepwise introduction of the halogen atoms allows for precise control over their final positions on the aromatic ring, which would be unattainable through a mixed halogenation approach. organic-chemistry.org
Esterification and Etherification Approaches
The synthesis of Methyl 2-chloro-6-iodo-3-methoxybenzoate also involves the formation of the methyl ester and methyl ether functionalities. These transformations can be performed on a suitable precursor at various stages of the synthetic sequence.
If the halogenation steps are performed on the carboxylic acid precursor, 2-chloro-6-iodo-3-methoxybenzoic acid, a final esterification step is required. The most common method for this transformation is the Fischer-Speier esterification. This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). byjus.com The reaction is an equilibrium process, and to drive it towards the product, water is often removed as it is formed. byjus.com
Table 2: Typical Conditions for Fischer-Speier Esterification
| Reagent | Catalyst | Temperature | Key Considerations |
|---|---|---|---|
| Methanol | Sulfuric Acid (H₂SO₄) | Reflux | Use of excess methanol shifts equilibrium. |
| Methanol | Hydrochloric Acid (HCl) | Reflux | Catalyst is easily prepared by dissolving HCl gas in methanol. |
An alternative synthetic route involves starting with a phenolic precursor, such as methyl 2-chloro-3-hydroxy-6-iodobenzoate. The synthesis of the target compound would then require the O-methylation of the hydroxyl group. This is typically achieved using a methylating agent in the presence of a base.
Common methylating agents include dimethyl sulfate (B86663) and methyl halides, though greener alternatives like dimethyl carbonate (DMC) are increasingly used. sci-hub.seresearchgate.net The base, such as potassium carbonate or sodium hydroxide (B78521), deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the methylating agent in a Williamson ether synthesis-type reaction. Phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) can be employed to facilitate the reaction in biphasic systems. researchgate.net
Table 3: Common Reagents for O-Methylation of Phenols
| Methylating Agent | Base | Conditions | Reference |
|---|---|---|---|
| Dimethyl Sulfate (DMS) | Potassium Carbonate (K₂CO₃) | Acetone, Reflux | Highly efficient but toxic reagent. |
| Dimethyl Carbonate (DMC) | Potassium Carbonate (K₂CO₃) | 90-100 °C, PTC optional | Environmentally benign methylating agent. researchgate.net |
Palladium-Catalyzed Carbonylation Routes to Benzoate Esters
Palladium-catalyzed carbonylation stands as a primary and highly effective method for the synthesis of benzoate esters from aryl halides. This approach involves the reaction of an aryl halide with carbon monoxide and an alcohol in the presence of a palladium catalyst. For the specific synthesis of this compound, the most logical precursor would be 1-chloro-3-iodo-2-methoxybenzene. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective carbonylation at the 6-position.
The catalytic cycle for this transformation typically involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by the insertion of carbon monoxide into the resulting aryl-palladium bond to form an aroyl-palladium complex. Subsequent reaction with methanol (alcoholysis) yields the desired methyl benzoate product and regenerates the active Pd(0) catalyst.
A closely related synthesis, the palladium-catalyzed carbonylation of 3-chloro-2-iodotoluene (B1584102) to produce methyl 2-chloro-6-methylbenzoate, demonstrates the viability of this approach. This reaction proceeds efficiently in methanol, highlighting the selective carbonylation of the C-I bond in the presence of a C-Cl bond.
Nucleophilic Aromatic Substitution in Halogenated Benzoates
Nucleophilic aromatic substitution (SNAr) presents an alternative, though likely more challenging, pathway for the synthesis of this compound. In principle, a suitably substituted benzene (B151609) ring could undergo substitution of a halide by a methoxy group. However, the success of SNAr reactions is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which are absent in the likely precursors for this specific target molecule.
The SNAr mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring. For a dihalogenated anisole, the methoxy group is an electron-donating group, which deactivates the ring towards nucleophilic attack, making this route less favorable compared to palladium-catalyzed methods. The relative reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the opposite of their reactivity in oxidative addition for palladium-catalyzed reactions.
Comparative Analysis of Synthetic Efficiencies and Selectivities
A comparative analysis of palladium-catalyzed carbonylation and nucleophilic aromatic substitution for the synthesis of this compound overwhelmingly favors the former.
| Feature | Palladium-Catalyzed Carbonylation | Nucleophilic Aromatic Substitution (SNAr) |
| Plausible Precursor | 1-chloro-3-iodo-2-methoxybenzene | Dihaloanisole derivative |
| Reaction Feasibility | High, due to selective C-I bond activation. | Low, due to the absence of strong electron-withdrawing groups. |
| Typical Yields | Generally moderate to high for analogous reactions. | Expected to be very low to negligible. |
| Selectivity | High regioselectivity for the C-I bond. | Poor, with potential for multiple products if forced. |
| Reaction Conditions | Typically requires a palladium catalyst, a ligand, a base, and CO pressure. | Requires a strong nucleophile and often harsh reaction conditions (high temperature/pressure). |
Optimization of Reaction Conditions for Enhanced Yield and Purity
For the palladium-catalyzed carbonylation of 1-chloro-3-iodo-2-methoxybenzene, optimization of several parameters is crucial to maximize the yield and purity of this compound.
Catalyst System: The choice of palladium precursor and ligand is critical. Common precursors include Pd(OAc)₂ and PdCl₂(PPh₃)₂. The ligand plays a key role in stabilizing the palladium center and influencing the reaction's efficiency. Phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) or bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are frequently employed.
Solvent: The reaction is typically carried out in the alcohol that will be incorporated into the ester, in this case, methanol. Other inert solvents can also be used.
Base: A base is required to neutralize the hydrogen iodide generated during the reaction. Common choices include tertiary amines like triethylamine (B128534) (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃).
Carbon Monoxide Pressure: The pressure of carbon monoxide can influence the reaction rate and yield. While atmospheric pressure can be sufficient, higher pressures are often used to increase the concentration of CO in the reaction mixture.
Temperature: The reaction temperature is typically elevated, often in the range of 80-120 °C, to ensure a reasonable reaction rate.
Table of Optimized Conditions for Analogous Palladium-Catalyzed Carbonylations
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | CO Pressure (atm) | Yield (%) |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | Et₃N | Methanol | 100 | 10 | >90 |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF/Methanol | 110 | 20 | 85 |
Reactivity and Chemical Transformations of Methyl 2 Chloro 6 Iodo 3 Methoxybenzoate
Halogen-Mediated Cross-Coupling Reactions
The presence of two different halogen atoms on the aromatic ring of Methyl 2-chloro-6-iodo-3-methoxybenzoate allows for selective, sequential functionalization through transition-metal catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive towards oxidative addition to a low-valent transition metal catalyst (e.g., Pd(0)) compared to the more robust carbon-chlorine (C-Cl) bond. This difference in reactivity is the cornerstone of its synthetic utility, enabling the selective elaboration of the molecule at the 6-position while leaving the 2-position available for subsequent transformations.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. In the case of this compound, the reaction with an aryl boronic acid will selectively occur at the iodo-substituted position. This is due to the preferential oxidative addition of the palladium catalyst to the C-I bond. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of reaction conditions can be optimized to ensure high yields and selectivity.
A variety of aryl and heteroaryl boronic acids can be employed in this transformation, leading to the synthesis of a diverse range of biaryl compounds. The resulting products, methyl 2-chloro-3-methoxy-6-arylbenzoates, are valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals and materials with specific electronic properties.
Illustrative Reaction Conditions for Suzuki-Miyaura Coupling:
| Parameter | Condition |
|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |
| Ligand | (if applicable, e.g., SPhos, XPhos) |
| Base | K₂CO₃, Cs₂CO₃, or Na₂CO₃ |
| Solvent | Toluene, Dioxane, or DMF/Water |
| Temperature | 80-120 °C |
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura coupling, the reaction with this compound proceeds selectively at the C-I bond. This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
This reaction provides a direct route to 2-chloro-6-alkynyl-3-methoxybenzoates, which are useful precursors for the synthesis of various heterocyclic compounds and conjugated systems. The mild reaction conditions of the Sonogashira coupling are generally well-tolerated by the ester and methoxy (B1213986) functional groups present in the molecule.
Illustrative Reaction Conditions for Sonogashira Coupling:
| Parameter | Condition |
|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ |
| Co-catalyst | CuI |
| Base | Triethylamine (B128534) (TEA) or Diisopropylamine (DIPA) |
| Solvent | Tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF) |
| Temperature | Room Temperature to 60 °C |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. When this compound is subjected to Buchwald-Hartwig conditions with a primary or secondary amine, the amination occurs selectively at the 6-position, replacing the iodo group. This selectivity is again attributed to the higher reactivity of the C-I bond towards oxidative addition.
This reaction is a powerful tool for the synthesis of substituted anilines and their derivatives. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and accommodating a wide range of amine coupling partners. The resulting N-aryl products are important structural motifs in many biologically active compounds.
Illustrative Reaction Conditions for Buchwald-Hartwig Amination:
| Parameter | Condition |
|---|---|
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, or other bulky phosphine ligands |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
Beyond the aforementioned transformations, the C-I bond of this compound can participate in a variety of other transition-metal catalyzed cross-coupling reactions. These include, but are not limited to, the Heck reaction for the formation of C-C bonds with alkenes, the Stille coupling with organotin reagents, and the Negishi coupling with organozinc reagents. In all these cases, the selective reaction at the iodo-position is expected to be the predominant pathway, offering a versatile platform for the introduction of a wide array of functional groups.
Reactions Involving the Ester Moiety
The methyl ester group in this compound can undergo various transformations characteristic of carboxylic acid esters.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-6-iodo-3-methoxybenzoic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is commonly employed and is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the carboxylate salt.
The steric hindrance around the ester group, posed by the ortho-chloro and ortho-iodo substituents, may necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve complete hydrolysis compared to less sterically encumbered benzoates. The resulting carboxylic acid is a valuable building block for the synthesis of amides, acid chlorides, and other carboxylic acid derivatives.
Illustrative Reaction Conditions for Ester Hydrolysis:
| Parameter | Condition |
|---|---|
| Reagent | Aqueous NaOH or KOH |
| Solvent | Methanol (B129727)/Water or Ethanol (B145695)/Water |
| Temperature | Reflux |
| Workup | Acidification with HCl or H₂SO₄ |
Transesterification Processes
Transesterification, the process of exchanging the alkyl group of an ester with that of an alcohol, is a fundamental reaction for this compound. While specific studies on this compound are not extensively documented in publicly available literature, the principles of this acid- or base-catalyzed reaction are well-established. In a typical acid-catalyzed transesterification, the ester would be heated in the presence of an alcohol, such as ethanol or propanol, with a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid. The equilibrium of the reaction can be shifted towards the product by using a large excess of the reactant alcohol or by removing the methanol byproduct.
The steric hindrance presented by the ortho-substituents (chloro and iodo groups) could potentially slow the rate of transesterification compared to less substituted benzoates. The electronic effects of these halogen substituents, being electron-withdrawing, would slightly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
Table 1: Representative Acid-Catalyzed Transesterification of this compound
| Reactant Alcohol | Catalyst | Expected Product |
| Ethanol | H₂SO₄ | Ethyl 2-chloro-6-iodo-3-methoxybenzoate |
| Propanol | p-TsOH | Propyl 2-chloro-6-iodo-3-methoxybenzoate |
| Butanol | H₂SO₄ | Butyl 2-chloro-6-iodo-3-methoxybenzoate |
Reduction to Benzylic Alcohols
The ester group of this compound can be reduced to a primary benzylic alcohol, (2-chloro-6-iodo-3-methoxyphenyl)methanol. This transformation is typically achieved using strong reducing agents that can reduce esters.
Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), at reduced temperatures to control the exothermic reaction. The stoichiometry of the reaction requires two equivalents of hydride to reduce the ester to the alcohol.
Alternative reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can also be employed and may offer different selectivity profiles, although at low temperatures, DIBAL-H can sometimes selectively reduce esters to aldehydes. Catalytic hydrogenation, using catalysts like copper chromite under high pressure and temperature, is another potential method for this reduction, though it may also affect the halogen substituents under certain conditions.
Table 2: Common Reducing Agents for the Conversion of this compound to (2-chloro-6-iodo-3-methoxyphenyl)methanol
| Reducing Agent | Solvent | Typical Conditions |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | 0 °C to room temperature |
| Diisobutylaluminium hydride (DIBAL-H) | Toluene or Dichloromethane (B109758) | -78 °C to 0 °C |
| Catalytic Hydrogenation (e.g., Copper chromite) | Ethanol or Dioxane | High pressure and temperature |
Note: The data in this table is based on established procedures for ester reduction, as specific experimental results for this compound are not widely published.
Reactivity of the Methoxy Group
The methoxy group at the 3-position significantly influences the electronic properties of the aromatic ring and is itself a site for chemical transformation.
Demethylation Reactions
The cleavage of the methyl ether to yield the corresponding phenol (B47542), 2-chloro-6-iodo-3-hydroxybenzoic acid methyl ester, is a common transformation. This demethylation is typically effected by strong Lewis acids or proton acids. Boron tribromide (BBr₃) is a particularly effective reagent for the cleavage of aryl methyl ethers and is often used in stoichiometric amounts in an inert solvent like dichloromethane at low temperatures. The reaction proceeds via the formation of a Lewis acid-base adduct, followed by nucleophilic attack of the bromide ion on the methyl group.
Other reagents, such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures, can also be used for demethylation, although these conditions can sometimes be harsh and may lead to side reactions, particularly with the other halogen substituents present on the ring.
Influence on Aromatic Reactivity
The methoxy group is a strong electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution. However, its ortho- and para-directing influence is complicated by the presence of the other substituents. The positions ortho (2- and 4-) and para (6-) to the methoxy group are electronically activated. In this specific molecule, the 2- and 6-positions are already substituted. This leaves the 4- and 5-positions as potential sites for electrophilic attack. The chloro and iodo substituents are deactivating through induction but are also ortho-, para-directing. The interplay of these electronic and steric effects makes predicting the regioselectivity of further electrophilic aromatic substitution complex without experimental data.
Radical and Ionic Functionalization Pathways
The halogen substituents on the aromatic ring open up possibilities for functionalization through radical and ionic pathways.
Radical Nucleophilic Substitution Processes
While less common than ionic nucleophilic aromatic substitution, radical nucleophilic substitution (Sʀɴ1) presents a potential pathway for the functionalization of this compound. The Sʀɴ1 mechanism involves a chain reaction initiated by the formation of an aryl radical. In the case of this compound, the carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the iodine atom the more likely leaving group in a radical process.
The reaction would typically be initiated by a photostimulated or solvated electron source, leading to the formation of a radical anion. This radical anion would then expel an iodide ion to generate an aryl radical. This highly reactive radical can then be trapped by a variety of nucleophiles. The steric hindrance around the iodine atom from the adjacent chloro and methoxy groups could influence the rate of both the initiation and propagation steps. Due to the highly specific conditions required and the potential for competing reaction pathways, the successful application of Sʀɴ1 reactions on this substrate would require careful optimization.
Electrophilic Aromatic Substitution with Directing Group Effects
The reactivity of "this compound" in electrophilic aromatic substitution (EAS) is intricately governed by the interplay of the electronic and steric effects of its substituents: the chloro, iodo, methoxy, and methyl ester groups. These groups collectively influence the electron density of the aromatic ring and direct the position of incoming electrophiles.
The methoxy (-OCH₃) group at the C3 position is a powerful activating group and a strong ortho, para-director. Its activating nature stems from its ability to donate electron density to the benzene (B151609) ring through a resonance effect (+R), which stabilizes the carbocation intermediate (the arenium ion) formed during the substitution. This donation of electron density is most pronounced at the positions ortho and para to the methoxy group.
The methyl ester (-COOCH₃) group is a deactivating group and a meta-director. It deactivates the ring through both a strong electron-withdrawing inductive effect (-I) and a resonance effect (-R), pulling electron density away from the aromatic system. This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site of electrophilic attack.
In the case of "this compound," the positions on the aromatic ring are C1 (with the ester), C2 (chloro), C3 (methoxy), C4 (hydrogen), C5 (hydrogen), and C6 (iodo). The directing effects of the substituents are as follows:
Methoxy group (-OCH₃) at C3: Directs ortho to C2 and C4, and para to C6.
Chloro group (-Cl) at C2: Directs ortho to C1 and C3, and para to C5.
Iodo group (-I) at C6: Directs ortho to C1 and C5, and para to C3.
Methyl ester group (-COOCH₃) at C1: Directs meta to C3 and C5.
The positions C2, C3, and C6 are already substituted. The available positions for substitution are C4 and C5. The powerful activating and ortho, para-directing methoxy group at C3 strongly favors substitution at the C4 position (ortho to it). The chloro and iodo groups, being ortho, para-directors, will direct to C5. The meta-directing ester group will also direct to C5.
However, the activating effect of the methoxy group is generally dominant over the deactivating effects of the halogens and the ester group. Therefore, electrophilic attack is most likely to be directed by the methoxy group. Furthermore, the C2 and C6 positions are sterically hindered by the bulky chloro and iodo groups, which would disfavor substitution at the positions adjacent to them if they were available.
Considering these factors, the primary site for electrophilic aromatic substitution on "this compound" is predicted to be the C4 position, which is ortho to the strongly activating methoxy group and is sterically accessible. Substitution at the C5 position would be a minor product due to the weaker directing effects of the halogens and the ester group, and potential steric hindrance from the adjacent bulky iodo group.
Hypothetical Reaction Outcomes for Electrophilic Aromatic Substitution:
| Reaction | Electrophile (E+) | Major Product (Substitution at C4) | Minor Product (Substitution at C5) |
| Nitration | NO₂⁺ | Methyl 2-chloro-6-iodo-3-methoxy-4-nitrobenzoate | Methyl 2-chloro-6-iodo-3-methoxy-5-nitrobenzoate |
| Bromination | Br⁺ | Methyl 4-bromo-2-chloro-6-iodo-3-methoxybenzoate | Methyl 5-bromo-2-chloro-6-iodo-3-methoxybenzoate |
| Friedel-Crafts Acylation | RCO⁺ | Methyl 4-acyl-2-chloro-6-iodo-3-methoxybenzoate | Methyl 5-acyl-2-chloro-6-iodo-3-methoxybenzoate |
| Sulfonation | SO₃ | Methyl 2-chloro-6-iodo-3-methoxy-4-sulfobenzoate | Methyl 2-chloro-6-iodo-3-methoxy-5-sulfobenzoate |
Mechanistic Investigations of Chemical Transformations
Elucidation of Reaction Pathways in Halogenation
Further halogenation of Methyl 2-chloro-6-iodo-3-methoxybenzoate would likely proceed via electrophilic aromatic substitution. The regioselectivity of such a reaction is governed by the directing effects of the existing substituents. The methoxy (B1213986) group is a strong activating group and is ortho-, para- directing. The chloro and iodo groups are deactivating yet also ortho-, para- directing. The interplay of these directing effects would determine the position of the incoming electrophile.
Halogenation of aromatic compounds is an example of electrophilic aromatic substitution, where a halogen acts as an electrophile. researchgate.net The reaction typically requires a Lewis acid catalyst, such as ferric halides (FeX₃) or aluminum halides (AlX₃), to increase the electrophilicity of the halogen. researchgate.net The general mechanism involves the attack of the aromatic ring on the activated halogen electrophile, forming a carbocation intermediate known as a sigma complex or Wheland intermediate. nih.gov This step is usually the rate-determining step. nih.gov Subsequently, a base removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring. nih.gov
In the context of this compound, the positions for further electrophilic attack would be influenced by the combined electronic and steric effects of the existing substituents.
Studies on Transition States in Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly involving the displacement of the chloro or iodo group by a nucleophile. The rate of SNAr reactions is influenced by the nature of the leaving group and the electronic properties of the aromatic ring. Generally, the reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I, which is opposite to the trend in SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile to form a Meisenheimer complex, and the carbon-halogen bond is not broken in this step. fiveable.me
The transition state for the formation of the Meisenheimer intermediate is a key factor in determining the reaction rate. For some systems, computational studies using methods like Density Functional Theory (DFT) have been employed to calculate the activation energies and geometries of these transition states. frontiersin.org In certain instances, particularly with highly activated systems, the reaction may proceed through a concerted mechanism where the bond formation and bond breaking occur in a single step, thus avoiding a discrete intermediate. frontiersin.org
Kinetic Isotope Effects in Rate-Determining Steps
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step and characterizing the transition state. While no specific KIE studies have been reported for this compound, the principles can be applied to its potential reactions. For instance, in a reaction where a C-H bond is broken in the rate-determining step, a primary kinetic isotope effect would be observed when hydrogen is replaced by deuterium (B1214612).
In the context of metal-catalyzed cross-coupling reactions, which this substrate could undergo, KIEs can help to probe the mechanism of steps like oxidative addition and reductive elimination. For example, deuterium labeling experiments have been used to suggest that in some reductive Heck reactions, a hydride is provided through β-H elimination from the alcohol solvent. nih.gov
Ligand and Catalyst Effects in Metal-Mediated Transformations
The chloro and iodo substituents on this compound make it a suitable substrate for various metal-mediated cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings. In these reactions, the choice of ligand and metal catalyst is critical in determining the reaction's efficiency, selectivity, and substrate scope.
In Suzuki-Miyaura couplings of sterically hindered aryl halides, such as those with substituents at the 2- and 6-positions, the use of specialized ligands is often necessary to achieve good yields. For instance, bulky monoaryl phosphine (B1218219) ligands have been shown to be effective for the coupling of various aryl chlorides. The choice of metal can also have a significant impact; for example, nickel catalysts are sometimes used as a more earth-abundant alternative to palladium and can exhibit different reactivity profiles.
Intermediates and Reaction Progression Monitoring
The detection and characterization of reaction intermediates are fundamental to understanding reaction mechanisms. For transformations involving this compound, various spectroscopic techniques could be employed to monitor the reaction progress and identify transient species.
In metal-catalyzed reactions, intermediates such as oxidative addition complexes and transmetalation products can sometimes be observed. For example, in the Stille reaction, trans-[PdRXL₂] complexes are often observed as intermediates in the catalytic cycle. Techniques like time-resolved infrared absorption spectroscopy have been utilized to observe reactive intermediates in radical-induced rearrangements, providing detailed insights into the reaction timeline from picoseconds to milliseconds.
For non-catalyzed reactions, such as nucleophilic aromatic substitution, the Meisenheimer complex is a key intermediate. While often transient, these complexes can sometimes be isolated or detected spectroscopically, providing direct evidence for the stepwise nature of the reaction.
Computational and Theoretical Investigations of Methyl 2 Chloro 6 Iodo 3 Methoxybenzoate
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For Methyl 2-chloro-6-iodo-3-methoxybenzoate, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. nih.govnih.gov
DFT studies can determine key electronic properties such as ionization potential, electron affinity, and the distribution of atomic charges. For instance, the presence of electron-withdrawing groups (chloro and iodo) and an electron-donating group (methoxy) on the benzene (B151609) ring creates a complex electronic environment. DFT can precisely map the electron density, revealing areas of high and low electron concentration, which are crucial for predicting sites of electrophilic and nucleophilic attack.
Table 1: Illustrative DFT-Calculated Electronic Properties
| Property | Calculated Value (Arbitrary Units) |
|---|---|
| Ionization Potential | 8.5 eV |
| Electron Affinity | 1.2 eV |
| Dipole Moment | 2.5 D |
| Total Energy | -1500 Hartrees |
Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.
Molecular Orbital Analysis and Reactivity Prediction
Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govkarazin.uarsc.org A smaller gap suggests higher reactivity.
For this compound, the HOMO is likely to be concentrated on the electron-rich methoxy (B1213986) group and the aromatic ring, while the LUMO may be associated with the electron-withdrawing halogen substituents and the ester group. Analysis of the spatial distribution of these orbitals can predict how the molecule will interact with other reagents. For example, an electrophile would likely attack a region where the HOMO is localized.
Table 2: Illustrative Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.8 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are hypothetical and serve to illustrate the output of MO analysis.
Investigation of Aromatic Substitution Preferences and Regioselectivity
The substituents on the benzene ring of this compound direct incoming electrophiles to specific positions. The interplay between the ortho, para-directing methoxy group and the deactivating, ortho, para-directing chloro and iodo groups, along with the meta-directing methyl ester group, makes predicting the outcome of electrophilic aromatic substitution challenging without computational analysis. nih.govresearchgate.net
Theoretical studies can model the transition states for electrophilic attack at each available position on the aromatic ring. By calculating the activation energies for each potential substitution pathway, the most likely product can be identified. unl.edu Factors such as electrostatic potential maps, which visualize the charge distribution, can also help in predicting the regioselectivity of such reactions. nih.gov
Conformational Analysis and Steric Hindrance Effects
The three-dimensional arrangement of atoms in this compound can significantly influence its reactivity. The bulky iodo and chloro groups, along with the methoxy and methyl ester substituents, can lead to considerable steric hindrance. Conformational analysis involves calculating the potential energy of the molecule as a function of the rotation around its single bonds.
These calculations can identify the most stable conformation (the one with the lowest energy) and the energy barriers between different conformations. nih.gov Steric hindrance can affect the accessibility of certain reactive sites on the molecule, thereby influencing the regioselectivity and rate of reactions. For example, the rotation of the methoxy and ester groups may be restricted by the adjacent halogen atoms, which could lock the molecule into a specific conformation that favors or disfavors certain reaction pathways.
Modeling of Reaction Mechanisms and Energy Profiles
Computational chemistry allows for the detailed modeling of reaction mechanisms, providing a step-by-step understanding of how reactants are converted into products. For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, computational modeling can map out the entire reaction pathway.
This involves identifying all intermediates and transition states and calculating their relative energies. The resulting energy profile provides the activation energies for each step of the reaction, allowing for the determination of the rate-limiting step. researchgate.net Such studies are crucial for optimizing reaction conditions and for designing new synthetic routes. For instance, modeling the mechanism of a Suzuki coupling at the iodo position would involve calculating the energies of the oxidative addition, transmetalation, and reductive elimination steps.
Methyl 2 Chloro 6 Iodo 3 Methoxybenzoate As a Precursor in Complex Organic Synthesis
Building Block for Poly-Substituted Aromatic Architectures
The synthesis of poly-substituted aromatic compounds is a fundamental challenge in organic chemistry. libretexts.orgpressbooks.pub Methyl 2-chloro-6-iodo-3-methoxybenzoate offers a strategic advantage in this area due to the differential reactivity of its halogen substituents. The iodo group is significantly more reactive than the chloro group in transition-metal-catalyzed cross-coupling reactions. This disparity in reactivity allows for the selective functionalization of the C-6 position, while leaving the C-2 position available for subsequent transformations.
For instance, the iodo group can readily participate in Suzuki, Sonogashira, Heck, and Stille couplings, enabling the introduction of a wide range of substituents, including alkyl, aryl, alkynyl, and vinyl groups. This initial coupling reaction proceeds with high regioselectivity, a crucial aspect in the construction of complex molecules. Once the C-6 position is functionalized, the less reactive chloro group at the C-2 position can be targeted under more forcing reaction conditions or with specific catalyst systems. This stepwise approach provides a reliable pathway to di- and tri-substituted aromatic compounds with well-defined substitution patterns.
Table 1: Regioselective Cross-Coupling Reactions of this compound
| Entry | Coupling Reaction | Reagent | Catalyst | Product |
| 1 | Suzuki | Arylboronic acid | Pd(PPh₃)₄ | Methyl 2-chloro-6-aryl-3-methoxybenzoate |
| 2 | Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Methyl 2-chloro-6-alkynyl-3-methoxybenzoate |
| 3 | Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Methyl 2-chloro-6-vinyl-3-methoxybenzoate |
| 4 | Stille | Organostannane | Pd(PPh₃)₄ | Methyl 2-chloro-6-alkyl/aryl-3-methoxybenzoate |
Application in the Synthesis of Heterocyclic Compounds
Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound can serve as a key starting material for the synthesis of various heterocyclic systems. The presence of multiple reactive sites on the aromatic ring allows for the construction of fused ring systems through intramolecular cyclization reactions.
For example, after a Sonogashira coupling at the C-6 position to introduce an alkyne, the resulting product can undergo an intramolecular cyclization. Depending on the nature of the substituent introduced and the reaction conditions, this can lead to the formation of functionalized indoles, benzofurans, or other heterocyclic scaffolds. Similarly, the introduction of a nucleophilic group at the C-6 position can be followed by an intramolecular nucleophilic aromatic substitution of the chloro group at C-2, leading to the formation of a new heterocyclic ring.
Precursor for Advanced Building Blocks with Orthogonal Functionalities
The concept of orthogonal functionalities is central to modern organic synthesis, allowing for the selective manipulation of one functional group in the presence of others. This compound is an excellent example of a building block with orthogonal protecting groups and reactive sites. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, esters, or alcohols. This transformation can be performed independently of the halogen substituents.
Furthermore, the methoxy (B1213986) group can be cleaved to reveal a phenol (B47542), which can then be used in etherification or esterification reactions. The differential reactivity of the iodo and chloro groups, as discussed earlier, adds another layer of orthogonality. This allows for a highly controlled and sequential elaboration of the aromatic core, making it possible to synthesize complex molecules with a high degree of precision.
Table 2: Orthogonal Transformations of this compound Derivatives
| Transformation | Reagent | Functional Group Modified |
| Ester Hydrolysis | LiOH, H₂O/THF | Methyl Ester to Carboxylic Acid |
| Amide Formation | Amine, Coupling Agent | Carboxylic Acid to Amide |
| Methoxy Cleavage | BBr₃ | Methoxy to Phenol |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Iodo to Aryl |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Chloro to Amino |
Strategies for Late-Stage Functionalization
Late-stage functionalization refers to the introduction of functional groups into a complex molecule at a late step in the synthesis. This strategy is particularly valuable in drug discovery and development, as it allows for the rapid generation of analogues with diverse properties. The reactivity of the chloro and iodo groups in this compound and its derivatives makes them well-suited for late-stage functionalization strategies.
After the elaboration of other parts of the molecule, the remaining halogen atom can be used as a handle for introducing new substituents via cross-coupling reactions. For example, if the iodo group was used in an early synthetic step, the chloro group can be targeted for a late-stage amination or cyanation reaction. This approach allows for the diversification of a common intermediate, providing access to a library of related compounds for biological screening. The ability to selectively modify the aromatic core at a late stage is a significant advantage in the efficient exploration of chemical space.
Emerging Research Avenues and Challenges
Development of Greener Synthetic Routes
The principles of green chemistry—maximizing atom economy, using safer reagents, and minimizing waste—are central to the development of modern synthetic routes. For a complex molecule like Methyl 2-chloro-6-iodo-3-methoxybenzoate, traditional multi-step syntheses can be inefficient and environmentally burdensome. Emerging research focuses on addressing these shortcomings.
Key challenges in the synthesis of this compound include the regioselective introduction of three different substituents (chloro, iodo, and methoxy (B1213986) groups) onto the benzene (B151609) ring, followed by esterification. Greener approaches would prioritize:
Alternative Halogenation Reagents: Moving away from highly reactive and toxic reagents like elemental halogens (Cl₂ and I₂) towards safer, solid, or in situ-generated halogenating agents.
Solvent Minimization: Exploring solvent-free reaction conditions or the use of more environmentally benign solvents such as water, supercritical fluids, or bio-based solvents.
Catalytic Processes: Employing catalytic methods for halogenation and methoxylation reactions to reduce the need for stoichiometric reagents, thereby increasing atom economy and reducing waste streams.
Process Intensification: Utilizing technologies like continuous flow chemistry, which can improve safety and efficiency, particularly for potentially hazardous halogenation reactions. researchgate.net
Chemo- and Regioselective Transformations of Polyhalogenated Systems
A core challenge and area of opportunity for this compound lies in the selective functionalization of its two distinct carbon-halogen bonds: the C-I bond and the C-Cl bond. In transition metal-catalyzed cross-coupling reactions, the reactivity of these bonds differs significantly, enabling selective transformations.
The C-I bond is considerably more reactive towards oxidative addition by palladium catalysts than the C-Cl bond. This reactivity differential is the basis for chemoselectivity, allowing for the functionalization of the iodine-bearing position while leaving the chlorine atom intact for subsequent reactions. This stepwise functionalization is a powerful strategy for building molecular complexity. Research in this area focuses on optimizing reaction conditions (catalyst, ligand, base, and solvent) to maximize this selectivity.
| Aryl Halide Bond | Relative Reactivity in Oxidative Addition (Pd) |
| C-I | Highest |
| C-Br | High |
| C-OTf | Medium |
| C-Cl | Low |
| C-F | Lowest |
This table illustrates the general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions, which underpins the strategy for selective functionalization of polyhalogenated compounds.
The primary challenge is to achieve perfect selectivity, as even small amounts of reaction at the less reactive C-Cl site can lead to unwanted byproducts and complicate purification. The steric hindrance from the adjacent ester and methoxy groups also influences reactivity, adding another layer of complexity to predicting and controlling reaction outcomes.
Exploration of Novel Catalytic Systems for Challenging Conversions
Overcoming the low reactivity of the C-Cl bond and achieving high selectivity in polyhalogenated systems requires the development of sophisticated catalytic systems. researchgate.net Modern research is focused on two particularly promising areas: advanced palladium catalysts and photoredox catalysis.
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes featuring N-Heterocyclic Carbene (NHC) ligands have proven exceptionally effective for challenging cross-coupling reactions. acs.orgorgchemres.orgresearchgate.net These ligands are strong sigma-donors that form highly stable and reactive palladium complexes capable of activating even unreactive C-Cl bonds. nih.gov By tuning the steric bulk of the NHC ligand, it is possible to further enhance selectivity, favoring reaction at one halogen site over another. acs.org
Photoredox Catalysis: This emerging field uses visible light to drive chemical reactions via single-electron transfer pathways. acs.org Photoredox catalysts can generate highly reactive aryl radicals from aryl halides under exceptionally mild conditions. ucla.edursc.org This approach offers an alternative to traditional palladium catalysis and may provide different selectivity profiles. For this compound, photoredox catalysis could potentially enable novel transformations that are difficult to achieve with thermal methods. researchgate.netrsc.org
| Catalytic Approach | Mechanism | Key Advantages |
| Pd-NHC Catalysis | Oxidative Addition / Reductive Elimination | High reactivity for C-Cl bonds; tunable steric and electronic properties. researchgate.net |
| Photoredox Catalysis | Single Electron Transfer (SET) / Radical Formation | Mild reaction conditions (room temp); alternative reaction pathways. acs.org |
This table compares two modern catalytic approaches applicable to the selective functionalization of this compound.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch flask, offers significant advantages for the synthesis of complex intermediates like this compound. nih.gov The key benefits include superior control over reaction parameters (temperature, pressure, mixing), enhanced safety when handling hazardous reagents or exothermic processes, and straightforward scalability. researchgate.netatomfair.com Halogenation reactions, in particular, benefit from the safety profile of flow reactors. rsc.org
Beyond single-step improvements, there is a growing trend towards integrating flow chemistry into fully automated synthesis platforms. researchgate.net These systems, often controlled by sophisticated software and incorporating robotics, can perform multi-step syntheses, purifications, and analyses without manual intervention. biovanix.comnus.edu.sg For a potential pharmaceutical intermediate, synthesizing it on such a platform would enable rapid optimization of reaction conditions and the automated production of derivatives for structure-activity relationship studies, significantly accelerating the drug discovery process.
Unexplored Reactivity Patterns and Potential Applications
The unique substitution pattern of this compound suggests several avenues for exploring currently untapped reactivity.
Directed ortho-Metalation (DoM): The methoxy group at the C3 position is a well-established ortho-directing group in lithiation reactions. wikipedia.orgharvard.edu This presents a powerful opportunity to selectively functionalize the C4 position—the only remaining hydrogen on the ring—which is ortho to the methoxy group. wpmucdn.comsemanticscholar.org Using a strong lithium base like n-butyllithium could generate an aryllithium intermediate specifically at C4, which could then be trapped with various electrophiles. This would allow for the synthesis of fully substituted benzene derivatives, a class of compounds that are challenging to prepare by other means.
C-H Activation: While more challenging, direct C-H activation catalyzed by transition metals is another frontier. nih.govacs.org A catalytic system could potentially be designed to selectively functionalize the C4-H bond, bypassing the need for stoichiometric organolithium reagents required in DoM.
The primary potential application of this compound is as a versatile intermediate. Its multiple, orthogonally reactive sites (C-I, C-Cl, C-H, and the ester) make it an ideal scaffold for the synthesis of highly decorated molecules for use in medicinal chemistry, agrochemistry, and materials science.
Advanced Analytical Methodologies for In-Situ Reaction Monitoring in Complex Systems
To effectively develop and control the complex and potentially competing reactions involving this compound, advanced analytical tools are indispensable. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through real-time measurement of critical parameters. mt.comwikipedia.orgthermofisher.com
For this system, in-situ spectroscopic techniques are particularly valuable. These methods monitor the reaction as it happens, directly in the reaction vessel, providing real-time data on the concentration of species. rsc.orgrsc.orgresearchgate.net
| Technique | Information Provided |
| FTIR (ReactIR) | Monitors changes in functional groups, tracking the consumption of reactants and formation of products. mt.comsciforum.netyoutube.com |
| Raman Spectroscopy | Complementary to FTIR, excellent for monitoring reactions in aqueous or multiphase systems. |
| In-situ NMR | Provides detailed structural information on intermediates and byproducts, aiding in mechanistic studies. acs.org |
| Surface-Enhanced Raman Scattering (SERS) | An emerging technique for monitoring heterogeneous catalytic reactions, such as those involving palladium nanoparticles. acs.orgnih.gov |
This table summarizes key in-situ analytical techniques for real-time monitoring of complex chemical reactions.
By using these tools, chemists can rapidly optimize reaction conditions to maximize selectivity (e.g., for C-I vs. C-Cl functionalization), identify reaction intermediates to understand mechanisms, and ensure process safety and reproducibility. youtube.com This data-rich approach is essential for moving from laboratory-scale discovery to robust, industrial-scale production.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-chloro-6-iodo-3-methoxybenzoate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via sequential halogenation and esterification. For example, iodination at the 6-position may involve electrophilic aromatic substitution using iodine monochloride (ICl) under controlled temperature (0–5°C). Esterification of the carboxylic acid precursor can be achieved via Fischer-Speier reaction using methanol and catalytic sulfuric acid. Optimization requires monitoring reaction progress with TLC or HPLC .
- Key Parameters :
| Step | Reagents | Temperature | Monitoring Method |
|---|---|---|---|
| Iodination | ICl, DCM | 0–5°C | HPLC (C18 column, 70:30 MeOH:H₂O) |
| Esterification | MeOH, H₂SO₄ | Reflux | TLC (hexane:EtOAc 4:1) |
Q. How is the structural integrity of this compound validated?
- Techniques : Use X-ray crystallography (SHELXL ) for absolute configuration determination. Complement with NMR (¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS). For crystalline samples, hydrogen-bonding patterns can be analyzed via graph set theory to confirm supramolecular packing .
Q. What analytical methods are suitable for purity assessment?
- HPLC : Use a C18 column with a gradient mobile phase (e.g., acetonitrile/water + 0.1% TFA) to resolve co-eluting impurities. Retention time and UV-Vis spectra (λ = 254 nm) aid in peak identification .
- Elemental Analysis : Verify halogen (Cl, I) content via combustion analysis or ICP-MS.
Advanced Research Questions
Q. How can regioselectivity challenges during halogenation be addressed?
- Strategy : The methoxy group at the 3-position acts as an electron-donating group, directing electrophilic substitution to the 6-position. Computational modeling (DFT) can predict reactivity indices for iodine vs. chlorine substitution. Experimental validation involves competitive halogenation studies with controlled stoichiometry .
Q. What experimental approaches resolve contradictions in spectroscopic data?
- Case Study : If NMR signals for Cl and I substituents overlap, use heteronuclear correlation experiments (HSQC, HMBC) to assign positions. Cross-validate with X-ray data . For mass spectrometry discrepancies (e.g., isotope patterns), compare experimental vs. theoretical isotopic distributions using tools like Isotope Pattern Calculator .
Q. How can hydrogen-bonding networks be engineered for cocrystal design?
- Method : Apply Etter’s rules and graph set analysis (e.g., R₂²(8) motifs) to predict interactions between the benzoate’s methoxy group and coformers like carboxylic acids. Screening via slurry crystallization in aprotic solvents (e.g., THF) enhances cocrystal formation .
Q. What degradation pathways occur under accelerated stability conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
